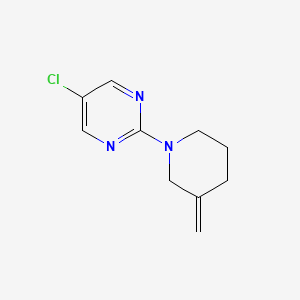

5-Chloro-2-(3-methylidenepiperidin-1-yl)pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“5-Chloro-2-(3-methylidenepiperidin-1-yl)pyrimidine” is a chemical compound with the molecular formula C10H12ClN3 . It’s a type of pyrimidine derivative, which are important structural motifs found in numerous bioactive molecules .

Synthesis Analysis

The synthesis of pyrimidine derivatives like “this compound” has been a topic of interest in the field of organic chemistry. A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .

Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not mentioned in the sources, pyrimidine derivatives are known to undergo various chemical reactions. For instance, pyrazolo [1,5-a]pyrimidine derivatives are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Pyrimidines, including derivatives similar to 5-Chloro-2-(3-methylidenepiperidin-1-yl)pyrimidine, have been extensively studied for their synthesis methods and chemical properties. For example, the synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidines demonstrates the general applicability of preparing various pyrimidine derivatives, highlighting the compound's significance in medicinal chemistry due to its potent lipid-soluble inhibitory properties against mammalian dihydrofolate reductase, with significant activity against specific carcinomas in rats (E. Grivsky et al., 1980).

Biological Applications

Pyrimidine derivatives have shown a wide range of biological applications, from antitumor activity to antimicrobial and antiviral properties. The compound this compound, by virtue of its pyrimidine core, could potentially share some of these applications. For instance, the study on dihydrofolate reductase inhibitors and antitumor agents showcases the synthesis and biological activities of pyrimidine derivatives as potential agents against Pneumocystis carinii and Toxoplasma gondii, alongside their role as antitumor agents (A. Gangjee, O. Adair, S. Queener, 1999).

Optical and Electronic Applications

Further research into pyrimidine derivatives explores their applications in the fields of nonlinear optics (NLO) and optoelectronics. A comparative study between density functional theory (DFT) and experimental study on thiopyrimidine derivatives reveals promising applications in medicine and NLO fields, indicating that pyrimidine rings' structural parameters have significant implications for their electronic and optical properties, which could extend to derivatives like this compound (A. Hussain et al., 2020).

Direcciones Futuras

The future directions of research on “5-Chloro-2-(3-methylidenepiperidin-1-yl)pyrimidine” and similar compounds involve the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold, which is highly needed in medicinal and agricultural chemistry .

Mecanismo De Acción

Target of Action

5-Chloro-2-(3-methylidenepiperidin-1-yl)pyrimidine is a pyrimidine derivative. Pyrimidines are known to display a range of pharmacological effects including anti-inflammatory . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Mode of Action

The mechanism of action of pyrimidine-based anti-inflammatory agents is associated with the inhibition of PGE2 generated by COX enzymes . Like other NSAIDs, pyrimidine-based anti-inflammatory agents function by suppressing the activity of COX-1 and COX-2 enzymes and thus reduce the generation of PGE2 .

Biochemical Pathways

The biochemical pathways affected by this compound involve the inhibition of key inflammatory mediators. This results in the suppression of the inflammatory response, thereby exerting an anti-inflammatory effect .

Result of Action

The result of the action of this compound is the reduction of inflammation. By inhibiting key inflammatory mediators, it suppresses the inflammatory response, which can be beneficial in the treatment of conditions characterized by excessive inflammation .

Propiedades

IUPAC Name |

5-chloro-2-(3-methylidenepiperidin-1-yl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN3/c1-8-3-2-4-14(7-8)10-12-5-9(11)6-13-10/h5-6H,1-4,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSOHRUIJFAMJKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCCN(C1)C2=NC=C(C=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5-dimethyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2921395.png)

![2-Methyl-5-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2921396.png)

![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2921397.png)

![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide](/img/no-structure.png)

![methyl 3-({(2Z)-3-[(5-methylpyridin-2-yl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2921405.png)

![2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2921407.png)

![N-[3-[(2,6-dimethoxybenzoyl)amino]naphthalen-2-yl]-2,6-dimethoxybenzamide](/img/structure/B2921411.png)